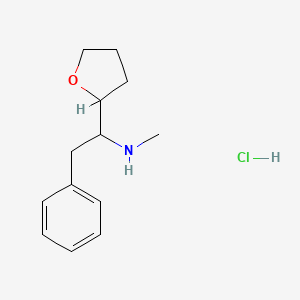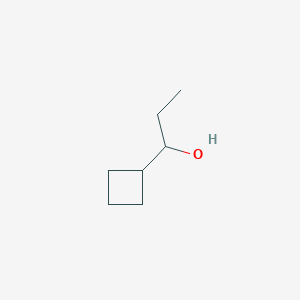
1-Cyclobutylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutylpropan-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity and Cognitive Dysfunction
- Neuroglobin Involvement in Neurotoxicity : A study by (Guo et al., 2015) explored the involvement of neuroglobin in cognitive dysfunction induced by 1-bromopropane, a solvent similar to 1-Cyclobutylpropan-1-ol. The study found that exposure to 1-bromopropane resulted in decreased levels of neuroglobin in the cerebral cortex, which played a significant role in central nervous system neurotoxicity.
Metabolomic Studies
- Metabolic Alterations Due to Drug Exposure : Research by (Tingli et al., 2016) used a 1H NMR-based metabolomic approach to study the toxic effects of cyclophosphamide, another compound related to this compound, on rats. The study revealed significant alterations in metabolites related to amino acids, energy, choline, nucleotide metabolism, and oxidative stress-related metabolism.
Antifungal Compounds Synthesis
- Synthesis of Antifungal Derivatives : A study by (Zambrano-Huerta et al., 2019) focused on synthesizing derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, a compound structurally related to this compound. These derivatives showed high activity against Candida spp., suggesting potential applications in antifungal therapies.
Malaria Parasite Activities
- Anti-Malaria Drug Development : Research by (Robin et al., 2007) demonstrated the synthesis of 1-aminopropan-2-ols, related to this compound, and evaluated their effectiveness against malaria. The study found that most compounds exhibited micromolar potency against malaria, suggesting their potential as anti-malarial agents.
Exposure and Effect Biomarkers
- Identification of Biomarkers : A study by (Zhang et al., 2022) investigated biomarkers for neurotoxicity induced by 1-bromopropane. The study identified specific biomarkers in serum and urine that correlated with exposure levels, aiding in the understanding of the toxic effects of related compounds like this compound.
Pharmacokinetic Modeling
- Physiologically Based Pharmacokinetic Modeling : (Garner et al., 2015) developed a pharmacokinetic model for 1-bromopropane to understand its metabolism and toxicity. This model provides insights into the metabolic pathways of related compounds, including this compound.
Cyclodextrin-Based Pharmaceutics
- Use in Drug Delivery Systems : The study by (Davis & Brewster, 2004) highlighted the use of cyclodextrins in pharmaceutical applications. Cyclobutyl derivatives like this compound could be used in forming water-soluble inclusion complexes for drug delivery.
Macrophage Activation and Inflammatory Response
- Macrophage Activation Studies : Research by (Han et al., 2008) and (Han et al., 2012) on 1-bromopropane demonstrated its effects on macrophage activation via key signaling pathways. These studies provide insights into the inflammatory and immunomodulating activities of similar compounds like this compound.
Dermal Absorption Characteristics
- Dermal Absorption Studies : (Frasch et al., 2011) investigated the dermal absorption characteristics of 1-bromopropane, providing insights into the dermal absorption potential of related compounds, including this compound.
Safety and Hazards
特性
IUPAC Name |
1-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-7(8)6-4-3-5-6/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFXICARYVUUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
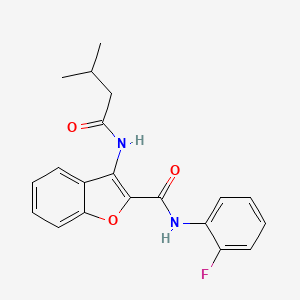
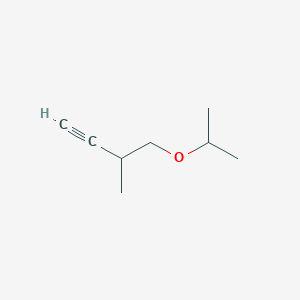
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
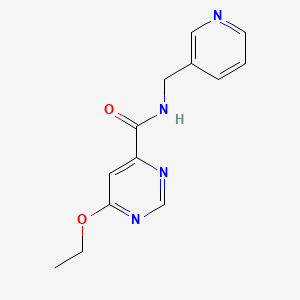
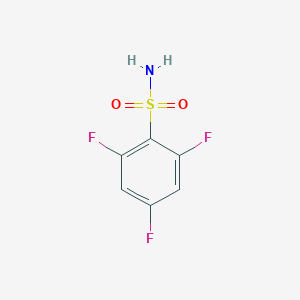

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)
